molecular formula C19H25N3O2 B3944411 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B3944411
M. Wt: 327.4 g/mol
InChI Key: XGWPXXNQWMMZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have gained popularity in recent years. These drugs are structurally similar to the psychedelic drug mescaline and have been found to produce similar effects. NBOMe compounds have been reported to cause adverse effects such as seizures, cardiovascular complications, and even death. Despite these risks, NBOMe compounds continue to be used recreationally and have become a growing concern for public health authorities.

Mechanism of Action

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds are believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is responsible for regulating mood, perception, and cognition, and is believed to be the primary target of this compound compounds. By binding to this receptor, this compound compounds are thought to produce the hallucinogenic effects that are associated with their use.
Biochemical and Physiological Effects:
This compound compounds have been shown to produce a range of physiological and biochemical effects. These include changes in heart rate and blood pressure, as well as alterations in body temperature and respiration. Additionally, this compound compounds have been shown to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds in lab experiments is their ability to produce consistent and predictable effects. This makes them useful for studying the mechanisms of action of hallucinogenic drugs and for developing new treatments for psychiatric disorders. However, one limitation of using this compound compounds in lab experiments is their potential for toxicity and adverse effects. This can make it difficult to study their effects in vivo, and may limit their usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds. One area of interest is the development of new therapeutic agents based on the structure of this compound compounds. This could involve modifying the chemical structure of this compound compounds to produce compounds with improved therapeutic properties and reduced toxicity. Additionally, future research could focus on the development of new methods for detecting and quantifying this compound compounds in biological samples, which could help to improve the accuracy of drug testing and monitoring. Finally, future research could focus on the development of new treatments for this compound-related toxicity and adverse effects, which could help to reduce the harm associated with their use.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds have been the subject of scientific research due to their potential therapeutic applications. Some studies have shown that this compound compounds have anti-inflammatory and analgesic properties, which could make them useful in the treatment of chronic pain and other inflammatory conditions. Additionally, this compound compounds have been shown to have potential as antipsychotic agents, which could make them useful in the treatment of schizophrenia and other psychotic disorders.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-22(24)19-5-2-15(3-6-19)13-20-7-9-21(10-8-20)14-18-12-16-1-4-17(18)11-16/h1-6,16-18H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWPXXNQWMMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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